N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c1-25-19(27)12-11-17(23-25)15-9-5-6-10-16(15)22-20(28)18-13-21-26(24-18)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJLBIGSSAEZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

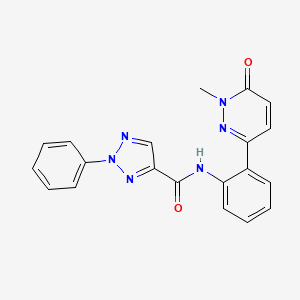

Chemical Structure

The compound's structure can be described as follows:

This structure features a triazole ring linked to a pyridazinone moiety, which is crucial for its biological activities.

1. Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of compounds containing the triazole and pyridazine moieties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. It inhibits cell proliferation and migration by downregulating proteins associated with tumor growth such as Bcl-2 and MMP9 while upregulating apoptotic markers like cleaved caspase 3 and PARP .

- In Vitro Studies : In vitro tests on various cancer cell lines (e.g., HeLa, A375) revealed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values often below 10 µM .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | < 5 | Apoptosis induction |

| A375 | < 10 | Inhibition of cell migration |

| H1299 | < 8 | Downregulation of Bcl-2 |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Research Findings : Studies suggest that derivatives of this compound can significantly reduce inflammation markers in vitro. For example, they have been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages .

3. Antimicrobial Activity

The antimicrobial properties of compounds featuring the pyridazine and triazole structures have been documented:

- Broad Spectrum : Research indicates that these compounds exhibit antibacterial and antifungal activities against various pathogens. The presence of the triazole ring enhances their ability to penetrate microbial cell walls .

Case Study 1: Anticancer Efficacy in NSCLC

A study investigating the effects of triazole-based compounds on non-small cell lung cancer (NSCLC) revealed that treatment led to a significant decrease in tumor size in murine models. The mechanism involved apoptosis through caspase activation and inhibition of key survival pathways .

Case Study 2: Anti-inflammatory Response

In a clinical trial assessing the anti-inflammatory properties of similar compounds in patients with rheumatoid arthritis, significant reductions in inflammatory markers were observed after treatment with doses corresponding to those effective in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogs, such as N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2) . Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

| Property/Feature | Target Compound | Similar Compound (CAS 1219913-66-2) |

|---|---|---|

| Core Structure | 1-methyl-6-oxo-1,6-dihydropyridazine | 3-(thiophen-2-yl)-6-oxopyridazine |

| Substituent at Pyridazinone | Methyl group at 1-position | Thiophen-2-yl group at 3-position |

| Linker Group | Phenyl ring | Ethyl group |

| Molecular Formula | Not explicitly provided (estimated: ~C₂₀H₁₇N₆O₂) | C₁₉H₁₆N₆O₂S |

| Molecular Weight | Not available | 392.4 g/mol |

| Key Functional Groups | Triazole-4-carboxamide, methylpyridazinone | Triazole-4-carboxamide, thiophene-pyridazinone |

Structural Implications

Electronic and Solubility Profiles :

- The thiophene group in the analog introduces sulfur, which may increase lipophilicity (logP) and reduce aqueous solubility relative to the methyl-substituted target compound.

- The absence of sulfur in the target compound might improve metabolic clearance rates, though experimental data are lacking.

Pharmacological Potential: Both compounds share a triazole-4-carboxamide group, a known pharmacophore for hydrogen bonding with biological targets (e.g., enzymes or receptors). The thiophene-containing analog’s larger aromatic system could enhance binding affinity in hydrophobic pockets, whereas the methyl group in the target compound might favor selectivity for specific enzyme isoforms.

Research Findings and Limitations

- Available Data : The comparison relies solely on structural inferences due to the absence of experimental data (e.g., IC₅₀, solubility, stability) for the target compound in the provided evidence .

- Critical Knowledge Gaps: Physicochemical properties (melting point, logP) for both compounds. In vitro/in vivo activity profiles. Synthetic routes and yields.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this compound, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., amidation or triazole formation) and purification via column chromatography or recrystallization. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles. Monitor intermediates via HPLC or TLC, and validate purity using -NMR and mass spectrometry . For scale-up, consider process control strategies such as continuous flow chemistry to enhance reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data between methods be resolved?

- Methodological Answer : Use -/-NMR to confirm molecular structure, HPLC for purity assessment, and FT-IR to identify functional groups. If discrepancies arise (e.g., NMR vs. mass spec), cross-validate using X-ray crystallography (via SHELX or WinGX for structure refinement) . For ambiguous stereochemistry, employ computational methods (e.g., density functional theory, DFT) to predict spectroscopic profiles .

Q. What computational approaches are suitable for modeling the compound's electronic properties and predicting its reactivity?

- Methodological Answer : Use DFT (e.g., Gaussian or ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes). Validate predictions experimentally via kinetic studies or crystallographic binding mode analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's potential as a kinase inhibitor, including selectivity profiling and binding mode validation?

- Methodological Answer : Perform kinase inhibition assays (e.g., ADP-Glo™) across a panel of kinases to assess selectivity. For binding mode validation, co-crystallize the compound with target kinases and refine structures using SHELXL . Analyze electron density maps (ORTEP-III) to confirm ligand orientation and hydrogen-bonding interactions . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What methodologies are recommended for analyzing discrepancies between in vitro activity and cellular efficacy of the compound?

- Methodological Answer : Investigate cellular uptake (via LC-MS quantification) and efflux mechanisms (e.g., P-glycoprotein inhibition assays). Use confocal microscopy with fluorescent analogs to track subcellular localization. If solubility limits efficacy, employ formulation strategies (e.g., nanoemulsions) guided by Hansen solubility parameters .

Q. What strategies should be employed to resolve contradictions between predicted ADME properties and experimental pharmacokinetic data?

- Methodological Answer : Reconcile in silico ADME predictions (e.g., SwissADME) with in vivo PK studies by analyzing metabolic stability (using liver microsomes) and plasma protein binding (equilibrium dialysis). For unexpected clearance rates, identify metabolites via UPLC-QTOF-MS and refine computational models iteratively .

Q. How can advanced crystallographic refinement techniques improve the accuracy of the compound's structural determination?

- Methodological Answer : Apply anisotropic displacement parameters (ADPs) during SHELXL refinement to model thermal motion accurately. Use TWINLAW in WinGX to detect and correct for twinning in crystals. Validate hydrogen atom positions via Hirshfeld surface analysis .

Q. What experimental approaches are effective for studying the compound's stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. Use -NMR to identify hydrolysis or oxidation pathways. For light-sensitive degradation, employ controlled UV/Vis exposure and analyze photoproducts via LC-MS .

Key Methodological Tools Referenced

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.